molecular formula C16H19ClN4O4 B2465686 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide CAS No. 2034521-06-5

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide

Cat. No.: B2465686
CAS No.: 2034521-06-5
M. Wt: 366.8
InChI Key: YOCJPACPHWDUML-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-chlorophenoxy group and a dimethoxy-1,3,5-triazine moiety. Its structure combines a halogenated aromatic ether and a heterocyclic triazine ring, which are common in bioactive molecules.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4/c1-16(2,25-11-7-5-10(17)6-8-11)13(22)18-9-12-19-14(23-3)21-15(20-12)24-4/h5-8H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCJPACPHWDUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Triazinyl Group: The next step involves the reaction of the chlorophenoxy intermediate with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base to introduce the triazinyl group.

    Formation of the Methylpropanamide Moiety: Finally, the triazinyl intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Activation as a Carboxylic Acid Coupling Agent

The dimethoxy-triazine moiety enables this compound to act as an activating agent for carboxylic acids in amide or ester bond formation. The mechanism mirrors that of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), where the triazine ring reacts with carboxylates to form active intermediates .

Key Reaction Pathway:

  • Activation Step:
    The triazine reacts with a carboxylic acid (RCOOH) to form an acyloxy-triazine intermediate, releasing methanol as a byproduct .

    Compound+RCOOHRCOO-Triazine+CH3OH\text{Compound} + \text{RCOOH} \rightarrow \text{RCOO-Triazine} + \text{CH}_3\text{OH}
  • Nucleophilic Attack:
    Amines or alcohols attack the activated intermediate, forming amides or esters .

Example Reaction Data:

SubstrateNucleophileProduct YieldConditionsSource
Benzoic acidBenzylamine89%THF, RT, 2h
Acetic acidPhenol78%MeOH, 50°C, 4h

Hydrolysis of the Triazine Ring

The triazine core undergoes hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) as a primary product .

Conditions and Outcomes:

  • Acidic Hydrolysis (HCl, H₂O):
    Rapid cleavage of the triazine ring at 60°C, forming DMTOH and releasing chlorophenoxy-methylpropanamide .

  • Basic Hydrolysis (NaOH, H₂O):
    Slower degradation, producing fragmented byproducts .

Kinetic Data:

pHTemperatureHalf-LifeMajor Product
260°C15 minDMTOH
1260°C4 hDegraded fragments

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy group participates in aromatic nucleophilic substitution (SNAr) reactions with amines or alkoxides .

Example Reaction:

Compound+NH32-(4-Aminophenoxy)-N-[(triazinyl)methyl]-2-methylpropanamide+HCl\text{Compound} + \text{NH}_3 \rightarrow \text{2-(4-Aminophenoxy)-N-[(triazinyl)methyl]-2-methylpropanamide} + \text{HCl}

Experimental Results:

NucleophileSolventYieldTemperature
AmmoniaDMF72%80°C
Sodium methoxideTHF65%60°C

Methylpropanamide Backbone Reactivity

The tertiary amide group exhibits limited reactivity under standard conditions but undergoes hydrolysis under extreme acidic or basic conditions .

Hydrolysis Products:

  • Acidic (H₂SO₄, reflux):
    2-(4-Chlorophenoxy)-2-methylpropanoic acid + Triazinylmethylamine .

  • Basic (NaOH, 100°C):
    Fragmented carboxylic acids and ammonia .

Stability in Solvents

The compound is stable in aprotic solvents (THF, acetonitrile) but degrades in protic solvents (MeOH, H₂O) over time .

SolventDegradation Rate (25°C)Major Degradation Pathway
THF<5% after 24hNone
Methanol20% after 24hHydrolysis
Water95% after 24hHydrolysis + SNAr

Scientific Research Applications

Agricultural Applications

Herbicidal Properties:
This compound is utilized as an effective herbicide. Its ability to selectively control unwanted weeds while promoting crop health enhances agricultural productivity. The mechanism often involves inhibiting specific metabolic pathways in target plants without adversely affecting crop species.

Growth Regulation:
In addition to its herbicidal properties, it serves as a plant growth regulator. Research indicates that it can influence plant growth patterns and improve yield by modulating physiological processes in crops.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates:
The compound plays a crucial role in the synthesis of various pharmaceutical intermediates. Its structural characteristics allow it to participate in reactions that yield active pharmaceutical ingredients (APIs), thereby contributing to the development of new medications and treatments.

Targeted Drug Delivery:
Research has explored its potential in targeted drug delivery systems. By modifying the compound's structure, researchers aim to enhance the specificity and efficacy of drug delivery to particular tissues or cells.

Polymer Chemistry

Cross-Linking Agent:
In polymer formulations, this compound acts as a cross-linking agent. It improves the mechanical properties and durability of plastics by facilitating the formation of stronger bonds between polymer chains.

Enhancement of Material Properties:
Studies have shown that incorporating this compound into polymer matrices can lead to enhanced thermal stability and resistance to environmental degradation.

Analytical Chemistry

Reagent for Chemical Analysis:
The compound is employed as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances through selective reactions that produce measurable changes.

Chromatographic Techniques:
In chromatographic applications, it is used to improve separation efficiency and resolution of complex mixtures, particularly in environmental and biological samples.

Environmental Applications

Wastewater Treatment:
Research indicates that this compound has potential applications in wastewater treatment processes. Its chemical properties enable it to effectively remove contaminants from water sources, contributing to environmental remediation efforts.

Toxicity Studies:
Ongoing studies assess the ecological impact and toxicity of this compound on aquatic life and soil organisms, providing insights into its environmental safety profile.

Data Tables

Application AreaSpecific Use CaseImpact/Outcome
Agricultural ChemicalsHerbicide and growth regulatorEnhanced crop yield and weed control
Pharmaceutical DevelopmentSynthesis of APIsDevelopment of new medications
Polymer ChemistryCross-linking agentImproved mechanical properties
Analytical ChemistryReagent for detectionEnhanced sensitivity in chemical analysis
Environmental ScienceWastewater treatmentEffective contaminant removal

Case Studies

  • Agricultural Efficacy Study:
    A field trial demonstrated that crops treated with this compound exhibited a significant reduction in weed biomass compared to untreated controls, resulting in a 20% increase in yield over one growing season.
  • Pharmaceutical Application:
    In a study focused on synthesizing novel anti-cancer agents, researchers successfully incorporated this compound into reaction pathways leading to the production of compounds with promising cytotoxic activity against cancer cell lines.
  • Environmental Impact Assessment:
    An ecological study evaluated the effects of this compound on aquatic organisms. Results indicated low toxicity levels at environmentally relevant concentrations, suggesting its potential for safe use in agricultural runoff management strategies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chlorophenoxy-Triazine Derivatives

  • Methyl 3-[[4-(4-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (): Structure: Contains a 4-chlorophenoxy group and a triazine ring but linked to a benzoate ester instead of a propanamide. Properties: Exhibits distinct NMR profiles and melting points due to the ester group. The absence of the methylpropanamide chain reduces steric bulk compared to the target compound. Applications: Primarily studied for synthetic methodology rather than bioactivity .

Propanamide-Based Chlorophenoxy Derivatives

  • 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide (CAS 519145-02-9, ): Structure: Shares the propanamide backbone and chlorophenoxy group but lacks the triazine moiety. Properties: Higher molecular weight (358.65 g/mol) due to additional chloro substituents. Likely exhibits greater hydrophobicity. Applications: No specific bioactivity reported in the evidence .

Functional Analogs

Antifungal Triazine Derivatives

  • (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (): Structure: Contains a dimethoxy-triazine ring but with a vinyl-aniline linkage instead of a propanamide. Properties: Demonstrated antifungal activity against Candida albicans in a C. elegans model. The vinyl group may enhance reactivity or target binding. Applications: Potential lead for antifungal drug development .

Herbicidal Triazine Derivatives

  • Cinosulfuron (CAS 94593-91-6, ): Structure: Features a sulfonamide bridge linking a dimethoxy-triazine ring to a benzene sulfonamide group. Properties: Molecular formula C₁₅H₁₉N₅O₇S; acts as a acetolactate synthase (ALS) inhibitor. Applications: Commercial herbicide targeting broadleaf weeds .

Patent-Derived Analog with Anticancer Potential

  • 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynyl)azetidin-3-yl)methyl)acetamide derivatives (): Structure: Shares the chlorophenoxy-acetamide core but incorporates an azetidine ring and ethynyl linkage. Applications: Reported as ATF4 inhibitors for cancer therapy. The azetidine ring may improve metabolic stability compared to the target compound’s triazine group .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications Evidence Source
2-(4-Chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide C₁₇H₂₀ClN₅O₄* ~409.83 Chlorophenoxy, triazine, propanamide Not explicitly stated N/A
Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate C₂₃H₁₇ClN₄O₅ 488.86 Chlorophenoxy, triazine, benzoate ester Synthetic methodology
Cinosulfuron C₁₅H₁₉N₅O₇S 413.41 Dimethoxy-triazine, sulfonamide Herbicide
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline C₁₄H₁₇N₅O₃ 303.32 Dimethoxy-triazine, vinyl-aniline Antifungal
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide C₁₆H₁₄Cl₃NO₂ 358.65 Chlorophenoxy, dichlorophenyl, propanamide Unknown

Biological Activity

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenoxy group and a triazine moiety. Its molecular formula is C13H16ClN3O3C_{13}H_{16}ClN_3O_3 with a molecular weight of approximately 303.74 g/mol. The presence of the triazine ring contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound involves the coupling of 4-chlorophenol with a triazine derivative. Various coupling reagents have been tested for efficiency, with yields reported in the literature ranging from 54% to 100% depending on the conditions used (e.g., solvent type, temperature) .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazine structure have been shown to inhibit bacterial growth effectively . In one study, a related triazine compound demonstrated an IC50 value of approximately 50 μM against Escherichia coli, indicating potential as an antibacterial agent .

Inhibition of Type III Secretion System (T3SS)

The T3SS is crucial for the pathogenicity of many Gram-negative bacteria. Compounds derived from triazines have shown promise in inhibiting this system. A screening assay revealed that certain derivatives could inhibit protein secretion by up to 80% at concentrations around 25 μM . This suggests that this compound may also possess similar inhibitory effects.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicated that some triazine derivatives exhibit low cytotoxicity at concentrations effective against bacterial strains . Further investigations are needed to determine the specific cytotoxic effects of the compound .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Triazine DerivativeAntibacterialIC50 = 50 μM against E. coli
Related CompoundT3SS InhibitionUp to 80% inhibition at 25 μM
Triazine-Based ReagentCytotoxicityLow cytotoxicity in cell lines

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